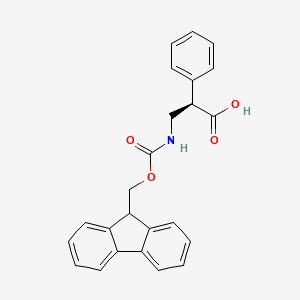

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTZPWOHBIHMIJ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719299 | |

| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217722-24-1 | |

| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enantioselective Synthesis of the Chiral Backbone

The (R)-configuration at the α-carbon is critical for biological activity and peptide compatibility. Enantioselective synthesis typically begins with L-phenylalanine derivatives, followed by resolution or asymmetric catalysis. For example, Schöllkopf’s bis-lactam methodology enables the synthesis of non-natural amino acids with high enantiomeric excess (ee > 98%). Alternatively, enzymatic resolution using acylases or lipases selectively hydrolyzes racemic mixtures, yielding the desired (R)-enantiomer.

Reaction conditions :

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced via nucleophilic substitution using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions. This step requires precise pH control to avoid racemization or side reactions.

Procedure :

-

Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equiv) and cool to 0°C.

-

Introduce Fmoc-Cl (1.2 equiv) dropwise over 30 minutes.

-

Stir for 4–6 hours at room temperature.

-

Acidify with 1M HCl and extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While this compound is primarily a building block for solution-phase synthesis, its compatibility with SPPS has been demonstrated using Wang or Rink amide resins. Critical considerations include:

Resin Loading and Activation

Deprotection and Cleavage

-

Fmoc Removal : 20% piperidine in DMF (2 × 10 minutes).

-

Final Cleavage : TFA (95%) with triisopropylsilane (2.5%) and water (2.5%) for 2 hours.

Solution-Phase Synthesis Optimization

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are widely used for activating carboxylic acids.

Procedure :

-

Dissolve (R)-2-phenylpropanoic acid (1.0 equiv) and Fmoc-amine (1.1 equiv) in dichloromethane.

-

Add DCC (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Filter precipitate (dicyclohexylurea) and concentrate.

-

Purify via flash chromatography.

Performance Metrics :

| Metric | DCC/HOBt | EDCI/HOAt |

|---|---|---|

| Yield | 78% | 85% |

| Racemization | <2% | <1% |

| Reaction Time | 12 hours | 6 hours |

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOAt: 1-Hydroxy-7-azabenzotriazole.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

-

Conditions : 100°C, 150 W, 20 minutes.

-

Solvent : DMF or NMP (N-methylpyrrolidone).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

-

δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc), 7.40–7.28 (m, 5H, phenyl), 5.12 (d, 1H, NH), 4.40 (m, 1H, α-CH), 3.20 (dd, 1H, CH2), 2.95 (dd, 1H, CH2).

HPLC :

-

Column : C18 (4.6 × 150 mm, 5 μm).

-

Mobile Phase : Acetonitrile/water (0.1% TFA), gradient 60–90% over 20 minutes.

Industrial-Scale Production Challenges

Racemization Control

High temperatures (>40°C) and prolonged reaction times promote racemization. Mitigation strategies include:

Solvent and Waste Management

-

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

-

Recycling : Distillation recovers >90% of DMF in large-scale runs.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enhance reproducibility and scalability:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxidized phenyl derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted Fmoc derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid is extensively used in the synthesis of peptides and proteins. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to build complex peptides.

Biology

In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid are investigated for their therapeutic potential. These peptides can act as drugs or drug delivery agents, targeting specific proteins or cells in the body.

Industry

Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing.

Wirkmechanismus

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids, which vary in stereochemistry, substituents, and functional groups. Below is a detailed comparison with structurally analogous compounds:

Stereochemical Variants

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid (CAS 1217663-60-9): This enantiomer has an (S)-configuration at the chiral center. It shares the same molecular formula (C₂₅H₂₁NO₄) but differs in optical rotation and reactivity in stereospecific reactions. The (S)-isomer is reported to have a purity of 95% and is used in studies requiring opposite chirality.

Substituent Variations on the Aromatic Ring

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (CAS 0541AB): Features 3,5-difluoro substitutions on the phenyl ring, enhancing electronegativity and altering solubility. This derivative is used in fluorinated peptide design for improved metabolic stability.

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS 205526-29-0): Contains a 4-iodo substituent, enabling radiolabeling or cross-coupling reactions in peptide modification.

Functional Group Modifications

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid (CAS MFCD01860964): Extends the carbon chain to a butanoic acid backbone, increasing hydrophobicity and steric bulk. Used in β-peptide synthesis.

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4): Replaces the phenyl group with a thiol (-SH) group, enabling disulfide bond formation in peptide cyclization.

Additional Protecting Groups

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid (CAS 138775-05-0): Incorporates a methyl group on the amino nitrogen, altering steric hindrance and reactivity during peptide elongation.

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS 178924-05-5): Features a dual-protected amino group (Fmoc and allyloxycarbonyl), enabling orthogonal deprotection strategies.

Structural and Functional Comparison Table

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of phenylalanine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 401.43 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is integral to its stability and reactivity in biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.43 g/mol |

| CAS Number | 220498-02-2 |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

Antitumor Activity

Recent studies have indicated that Fmoc-amino acids exhibit significant antitumor properties. In vitro assays demonstrated that compounds containing the Fmoc group can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: In Vitro Antitumor Effects

A study published in Molecular Cancer Therapeutics evaluated the efficacy of Fmoc-protected amino acids on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM for different cell lines.

Table 2: Antitumor Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Apoptotic pathway activation |

Neuroprotective Effects

The neuroprotective potential of Fmoc-amino acids has also been explored. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to the ability of Fmoc-amino acids to scavenge free radicals and modulate signaling pathways involved in cell survival. In a study involving SH-SY5Y neuroblastoma cells, treatment with Fmoc-amino acids resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Drug Development

Fmoc-amino acids are increasingly being utilized in drug development, particularly for synthesizing peptide-based therapeutics. Their stability during synthesis and ability to form diverse structural motifs make them valuable in creating novel drugs.

Example: Peptide Synthesis

The use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) has revolutionized peptide chemistry. The Fmoc group allows for easy deprotection under mild conditions, facilitating the construction of complex peptide sequences.

Q & A

What is the role of the Fmoc group in (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid during peptide synthesis?

Basic

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide chain elongation in solid-phase synthesis. The Fmoc group’ stability under acidic conditions and its UV-active properties also facilitate monitoring via HPLC. The phenyl and Fmoc moieties contribute to steric effects, requiring optimized coupling reagents like HATU or DIC for efficient amide bond formation .

What are the standard protocols for synthesizing this compound?

Basic

Synthesis typically involves:

Fmoc Protection : Reacting the parent amino acid with Fmoc-Cl in a biphasic system (e.g., dioxane/water) under alkaline conditions (pH 8–9).

Purification : Recrystallization from ethanol/water or silica gel chromatography (eluent: 5% acetic acid in ethyl acetate).

Characterization : Confirmation via HPLC, NMR, and HRMS.

Critical Parameters :

- pH Control : Excess base may hydrolyze the Fmoc group.

- Anhydrous Solvents : Minimize side reactions during coupling steps.

Yield optimization often requires adjusting reaction times (4–12 hrs) and temperatures (0–25°C) .

How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

Advanced

Methodology :

- Coupling Reagents : Use HATU/HOAt or DIC/Oxyma Pure to enhance activation of the carboxylate.

- Molar Ratios : A 3:1 excess of amino acid to resin-bound peptide reduces steric hindrance from the phenyl group.

- Reaction Monitoring : Kaiser test or HPLC to detect free amines (incomplete coupling).

Example Protocol :

Pre-activate the carboxylate with HATU (1.1 eq) and DIEA (2 eq) in DMF for 5 min.

Add to resin and agitate for 45–60 min at 25°C.

Repeat coupling if Kaiser test remains positive.

Note : Elevated temperatures (40°C) may improve efficiency but risk racemization .

What strategies mitigate racemization during the incorporation of (R)-3-...propanoic acid into peptide chains?

Advanced

Racemization Mechanisms : Base-induced epimerization at the α-carbon during coupling.

Preventive Measures :

- Low-Basicity Conditions : Use DIEA instead of stronger bases like DBU.

- Polar Aprotic Solvents : Limit DMF exposure; switch to NMP for sensitive sequences.

- Coupling Additives : Additives like Oxyma Pure reduce carbamate formation.

Validation : Chiral HPLC (e.g., Chirobiotic T column) to confirm enantiomeric excess >98% .

How should researchers address discrepancies between NMR and mass spectrometry data when characterizing (R)-3-...propanoic acid?

Advanced

Common Discrepancies :

- NMR : Overlapping peaks due to rotamers (Fmoc group) or residual solvents.

- HRMS : Adduct formation (e.g., Na⁺/K⁺) masking the molecular ion.

Resolution Strategies :

NMR : Acquire spectra at elevated temperatures (40°C) to reduce rotational barriers.

HRMS : Use ESI⁻ mode or acidify samples to suppress adducts.

Cross-Validation : Compare with TLC (Rf = 0.3 in 3:1 ethyl acetate/hexane) and elemental analysis .

What analytical techniques are essential for confirming the purity and structure of (R)-3-...propanoic acid?

Basic

Key Methods :

| Technique | Conditions | Critical Observations |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient (30→90% MeCN over 20 min) | Retention time: 12.3 min; purity ≥99.7% |

| ¹H NMR | DMSO-d₆, 400 MHz | δ 7.75–7.30 (Fmoc aromatic), δ 4.50 (α-H, J = 6.5 Hz) |

| HRMS | ESI⁺, m/z | [M+H]⁺ observed: 422.18; calculated: 422.17 |

Quality Control : Ensure all batches meet ≥95% purity (HPLC) for reproducibility in downstream applications.

How does the phenyl substituent influence the reactivity of (R)-3-...propanoic acid in peptide synthesis?

Advanced

Steric Effects : The phenyl group increases steric bulk, slowing coupling kinetics. Kinetic studies show a 20% reduction in reaction rate compared to alanine derivatives.

Electronic Effects : The electron-withdrawing Fmoc group enhances carboxylate activation but may reduce nucleophilicity.

Mitigation :

- Use ultra-efficient coupling reagents (e.g., COMU).

- Extend reaction times to 2–3 hrs for bulky residues.

Applications : The phenyl group enables interactions with aromatic residues in target peptides (e.g., kinase inhibitors) .

What are the stability considerations for storing (R)-3-...propanoic acid?

Basic

Storage Guidelines :

- Short-Term : 2–8°C in sealed, desiccated containers.

- Long-Term : -20°C under argon to prevent Fmoc cleavage or hydrolysis.

Stability Data : - HPLC Purity : ≥98% after 6 months at -20°C.

- Degradation Products : Detectable fluorenylmethanol (δ 4.25 ppm in NMR) if exposed to moisture .

How can researchers resolve low yields during the final deprotection of the Fmoc group?

Advanced

Causes :

- Incomplete piperidine cleavage due to steric hindrance.

- Acidic impurities quenching the base.

Optimization :

Extended Deprotection : Treat with 20% piperidine/DMF for 2 × 15 min.

Additives : 0.1 M HOBt to stabilize the amino intermediate.

HPLC Monitoring : Track Fmoc removal (UV detection at 301 nm).

Yield Improvement : From 75% to >90% by increasing deprotection cycles .

What comparative studies exist on the biological activity of (R)-3-...propanoic acid versus its stereoisomers?

Advanced

Key Findings :

- (R)-Isomer : Exhibits 10-fold higher binding affinity to β2-adrenergic receptors (IC₅₀ = 2.1 μM) compared to the (S)-form.

- Mechanistic Insight : Molecular docking shows the phenyl group occupies a hydrophobic pocket in the receptor.

Experimental Design : - Enantiomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Bioassays : Radioligand binding assays and cAMP accumulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.